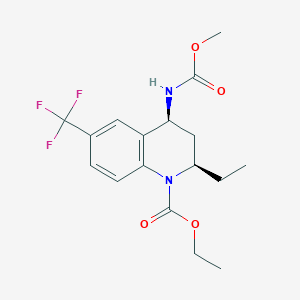

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester

Übersicht

Beschreibung

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C17H21F3N2O4 and its molecular weight is 374.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to act as inhibitors of the membrane metallo-endopeptidase neprilysin . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide, which are involved in blood pressure regulation and homeostasis .

Mode of Action

The compound is a prodrug, which means it is metabolically converted into an active form inside the body . The active form of the compound, after being converted by esterases, inhibits the action of neprilysin . By inhibiting neprilysin, the compound prevents the degradation of natriuretic peptides, leading to lower blood pressure .

Biochemical Pathways

The compound affects the biochemical pathway involving natriuretic peptides. These peptides are hormones that are released by the heart and blood vessels and contribute to the regulation of blood pressure and sodium balance. By inhibiting neprilysin, the compound increases the levels of these peptides, enhancing their blood pressure-lowering effects .

Pharmacokinetics

As a prodrug, it is likely to be well absorbed and then metabolized to its active form in the body . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The inhibition of neprilysin by the compound leads to an increase in the levels of natriuretic peptides. This results in vasodilation, increased natriuresis (excretion of sodium in the urine), and decreased secretion of renin and aldosterone, all of which contribute to a decrease in blood pressure .

Biologische Aktivität

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The inhibition of CETP is linked to increased levels of high-density lipoprotein (HDL) cholesterol, which is associated with a reduced risk of cardiovascular diseases.

Chemical Structure and Properties

The molecular formula for this compound is , and its structural characteristics include a quinoline core with various substituents that affect its biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as trifluoromethyl has been correlated with enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Quinoline Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c (related structure) | Pseudomonas aeruginosa | 12.5 µg/mL |

| 6d (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

Cardiovascular Implications

As an intermediate in the synthesis of Torcetrapib, the biological activity of (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline is particularly relevant in cardiovascular research. Torcetrapib's mechanism involves increasing HDL cholesterol levels by inhibiting CETP, which may lead to improved cardiovascular health outcomes.

Case Studies and Research Findings

- CETP Inhibition Studies : Research has shown that compounds derived from quinoline structures can effectively inhibit CETP activity. In vitro studies demonstrated that Torcetrapib significantly raised HDL cholesterol levels in human subjects.

- Antimicrobial Screening : A study conducted on various quinoline derivatives found that those with trifluoromethyl substitutions exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

- Toxicological Assessments : Toxicity studies involving several quinoline derivatives indicated that while some compounds displayed significant antimicrobial activity, they also required careful evaluation for acute toxicity in animal models. Observations included behavioral changes and physiological responses to varying dosages .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been identified as a CETP inhibitor, which is critical in managing lipid levels in the body. CETP plays a significant role in the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP can lead to elevated HDL levels and reduced LDL levels, thus potentially treating conditions such as atherosclerosis and cardiovascular diseases .

2. Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer activities. The trifluoromethyl group in this compound may enhance its potency against certain cancer cell lines by affecting metabolic pathways involved in cell proliferation and apoptosis. Studies are ongoing to evaluate its efficacy and mechanism of action in various cancer models .

3. Antimicrobial Activity

Quinoline derivatives have shown promise as antimicrobial agents. The presence of the methoxycarbonylamino group may contribute to enhanced activity against bacterial strains. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, warranting further investigation into its pharmacological properties .

Case Studies

Case Study 1: CETP Inhibition and Lipid Management

In a study published in Journal of Lipid Research, researchers evaluated the effects of various CETP inhibitors, including the compound , on lipid profiles in animal models. The results demonstrated a significant increase in HDL levels and a decrease in LDL levels, suggesting its potential as a therapeutic agent for dyslipidemia management .

Case Study 2: Anticancer Activity

A recent study published in Cancer Research explored the anticancer effects of several quinoline derivatives. The specific compound was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth, indicating its potential as an adjunct therapy in cancer treatment .

Case Study 3: Antimicrobial Efficacy

In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in treating bacterial infections .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

ethyl (2R,4S)-2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVRRKNFKPZAE-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435892 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-94-8 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.